![molecular formula C20H16ClN3O2 B465051 2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide CAS No. 306325-18-8](/img/structure/B465051.png)
2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylbenzamide moiety. It has gained attention due to its potential therapeutic applications and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide typically involves the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl isocyanate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-chlorophenyl)carbamoylamino]propanoic acid: Similar in structure but with a propanoic acid moiety instead of a benzamide group.
Ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate: Contains an ethyl ester group instead of the phenylbenzamide moiety
Uniqueness
2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
306325-18-8 |
|---|---|
Formule moléculaire |
C20H16ClN3O2 |
Poids moléculaire |
365.8g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-14-10-12-16(13-11-14)23-20(26)24-18-9-5-4-8-17(18)19(25)22-15-6-2-1-3-7-15/h1-13H,(H,22,25)(H2,23,24,26) |
Clé InChI |
ZJRKVIRMCLLLQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-METHYLPHENYL)-3-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]THIOUREA](/img/structure/B464978.png)
![3-CHLORO-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B464983.png)
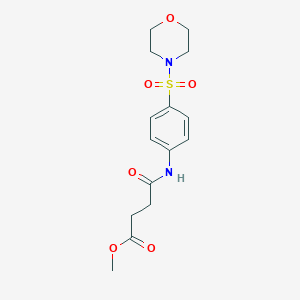
![(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B464994.png)

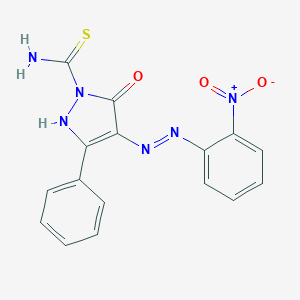
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465004.png)
![4-[2-(1-(aminocarbothioyl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid](/img/structure/B465005.png)
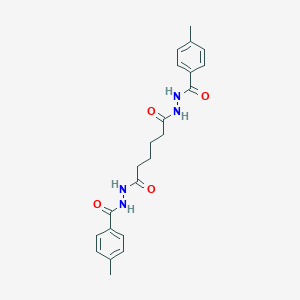
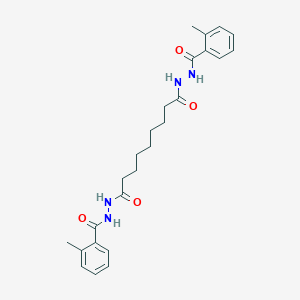
![3-bromo-N'-{6-[2-(3-bromobenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide](/img/structure/B465024.png)
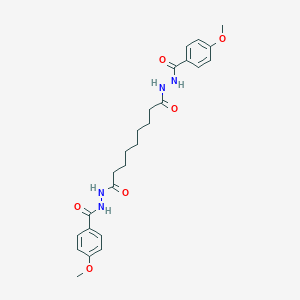
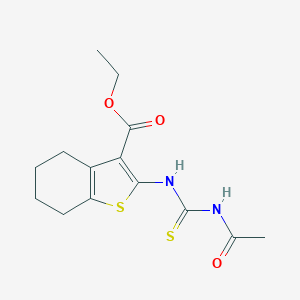
![(4E)-4-[(2-chloro-4-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465052.png)
